4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorobenzoic acid
Description
4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorobenzoic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields of research. This compound is characterized by the presence of a cyclopropylaminocarbonyl group attached to a phenyl ring, which is further connected to a fluorobenzoic acid moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific studies.
Properties
IUPAC Name |
4-[3-(cyclopropylcarbamoyl)phenyl]-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-15-9-12(17(21)22)4-7-14(15)10-2-1-3-11(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUPHJQONCHJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691739 | |
| Record name | 3'-(Cyclopropylcarbamoyl)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-90-9 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-[(cyclopropylamino)carbonyl]-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261987-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Cyclopropylcarbamoyl)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopropylaminocarbonyl Intermediate: This step involves the reaction of cyclopropylamine with a suitable carbonyl compound to form the cyclopropylaminocarbonyl intermediate.
Coupling with Fluorobenzoic Acid: The intermediate is then coupled with 3-fluorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylaminocarbonyl group, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or amine derivative.
Substitution: The fluorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Oxidized derivatives of the cyclopropylaminocarbonyl group.
Reduction: Alcohol or amine derivatives of the carbonyl group.
Substitution: Various substituted derivatives of the fluorobenzoic acid ring.
Scientific Research Applications
4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of novel compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorobenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropylaminocarbonyl group and the fluorobenzoic acid moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid
- 3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid
- 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid
Comparison: Compared to its similar compounds, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorobenzoic acid is unique due to the presence of the fluorine atom on the benzoic acid ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability. The presence of the cyclopropylaminocarbonyl group further enhances its distinct properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
